4-chloro-N-methylquinazolin-2-amine
Overview
Description
Scientific Research Applications
4-chloro-N-methylquinazolin-2-amine is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. This compound is also used in the synthesis of quinazolinone derivatives, which are used in the treatment of a variety of diseases, such as cancer, Alzheimer’s, and Parkinson’s. This compound is also used in the synthesis of various heterocyclic compounds, which have applications in the fields of organic chemistry and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-chloro-N-methylquinazolin-2-amine is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which has been shown to have a variety of beneficial effects, such as improved memory and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of beneficial effects on the brain, such as improved memory and cognitive function. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
4-chloro-N-methylquinazolin-2-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable when stored in a dry environment. In addition, it is soluble in common solvents such as water, alcohol, and ether. However, this compound is toxic and should be handled with caution.
Future Directions
The future directions for 4-chloro-N-methylquinazolin-2-amine are numerous. Further research is needed to determine its mechanism of action and its potential therapeutic applications. In addition, further research is needed to better understand its biochemical and physiological effects, and to develop more efficient and cost-effective methods of synthesis. Finally, this compound could be used in the development of new pharmaceuticals and other organic compounds.
properties
IUPAC Name |
4-chloro-N-methylquinazolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-11-9-12-7-5-3-2-4-6(7)8(10)13-9/h2-5H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDFEKVRRCHOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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